molecular formula C16H13BrN2S3 B4877860 2-(Benzylthio)-5-((4-bromobenzyl)thio)-1,3,4-thiadiazole CAS No. 477331-46-7

2-(Benzylthio)-5-((4-bromobenzyl)thio)-1,3,4-thiadiazole

Cat. No.: B4877860
CAS No.: 477331-46-7
M. Wt: 409.4 g/mol
InChI Key: HSHWJBZOCBGFOY-UHFFFAOYSA-N
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Description

2-(Benzylthio)-5-((4-bromobenzyl)thio)-1,3,4-thiadiazole is a disubstituted 1,3,4-thiadiazole derivative characterized by sulfur-containing substituents at positions 2 (benzylthio) and 5 (4-bromobenzylthio). The thiadiazole core, a five-membered heterocycle with two nitrogen and one sulfur atom, confers unique electronic and steric properties.

Properties

IUPAC Name

2-benzylsulfanyl-5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2S3/c17-14-8-6-13(7-9-14)11-21-16-19-18-15(22-16)20-10-12-4-2-1-3-5-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHWJBZOCBGFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477331-46-7
Record name 2-(BENZYLTHIO)-5-((4-BROMOBENZYL)THIO)-1,3,4-THIADIAZOLE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-5-((4-bromobenzyl)thio)-1,3,4-thiadiazole typically involves the reaction of benzyl mercaptan with 4-bromobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to form the desired thiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-5-((4-bromobenzyl)thio)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The bromine atom can be reduced to form the corresponding benzylthiol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Benzylthiol derivatives.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

2-(Benzylthio)-5-((4-bromobenzyl)thio)-1,3,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-5-((4-bromobenzyl)thio)-1,3,4-thiadiazole involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways .

Comparison with Similar Compounds

Data Tables

Table 2: Physical Properties

Compound Melting Point (°C) Yield (%)
Target Compound *Predicted: 140–150 *~70–85
5h (Benzylthio-acetamide) 133–135 88
7a (Dichlorobenzylthio-pyridinyl) N/A 43

Q & A

Q. What structural features of 2-(Benzylthio)-5-((4-bromobenzyl)thio)-1,3,4-thiadiazole influence its reactivity and biochemical interactions?

The compound features a 1,3,4-thiadiazole core with two thioether substituents: a benzyl group at position 2 and a 4-bromobenzyl group at position 5. The bromine atom introduces electron-withdrawing effects, enhancing electrophilic reactivity, while the thioether linkages provide sulfur-mediated nucleophilic attack sites. These features enable interactions with biological targets (e.g., enzymes) via π-π stacking (aromatic rings) and halogen bonding (Br atom) .

Q. What synthetic routes are commonly employed for this compound?

A typical method involves reacting 5-amino-1,3,4-thiadiazole-2-thiol with 4-bromobenzyl bromide and benzyl bromide under basic conditions (e.g., triethylamine in dichloromethane). Refluxing for 3–6 hours ensures complete substitution, followed by recrystallization (ethanol/water) for purification. Yield optimization often requires stoichiometric control of reactants and inert atmospheres to prevent oxidation of thiol intermediates .

Q. Which analytical techniques confirm its structural integrity and purity?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, methylene protons from thioether groups at δ 4.3–4.5 ppm).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 447.98).
  • Elemental analysis : Matches calculated C, H, N, S, and Br percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of thiol intermediates compared to dichloromethane.
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions (e.g., disulfide formation), while reflux conditions accelerate substitution. Pilot studies using Design of Experiments (DoE) can statistically optimize parameters .

Q. How do researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay variability (e.g., cell lines, incubation times) or impurities. Strategies include:

  • Purity validation : HPLC (≥95% purity) and TLC to exclude byproducts.
  • Dose-response standardization : IC50_{50} values should be calculated across multiple concentrations (e.g., 1–100 µM).
  • Positive controls : Compare with known inhibitors (e.g., doxorubicin for cytotoxicity assays) to calibrate activity .

Q. What computational strategies predict its potential biological targets?

  • Molecular docking : Software like AutoDock Vina models interactions with enzyme active sites (e.g., tyrosine kinases or bacterial gyrase). The bromine atom often engages in halogen bonding with backbone carbonyl groups.
  • Pharmacophore mapping : Identifies critical features (e.g., sulfur atoms for hydrogen bonding, aromatic rings for hydrophobic pockets).
  • ADMET prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability to prioritize lead compounds .

Q. How can functional group modifications enhance its bioactivity?

  • Bromine replacement : Substituting Br with CF3_3 or NO2_2 may alter electron density and target affinity.
  • Thioether oxidation : Sulfoxide or sulfone derivatives could modulate redox activity and membrane penetration.
  • Heterocycle fusion : Incorporating triazole or imidazole rings (e.g., triazolo-thiadiazole hybrids) may improve binding to ATP pockets .

Methodological Considerations

  • Synthetic reproducibility : Document reaction parameters (e.g., inert gas flow, humidity control) to ensure consistency.
  • Biological assays : Use ≥3 technical replicates and include vehicle controls (e.g., DMSO) to exclude solvent effects .
  • Data reporting : Provide crystallographic data (CCDC entries) or spectral libraries (e.g., PubChem) for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzylthio)-5-((4-bromobenzyl)thio)-1,3,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
2-(Benzylthio)-5-((4-bromobenzyl)thio)-1,3,4-thiadiazole

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